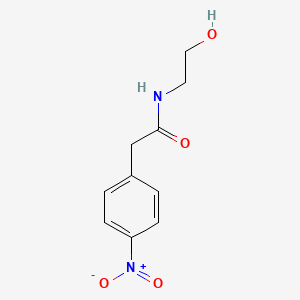

N-(2-hydroxyethyl)-2-(4-nitrophenyl)acetamide

CAS No.:

Cat. No.: VC9903703

Molecular Formula: C10H12N2O4

Molecular Weight: 224.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12N2O4 |

|---|---|

| Molecular Weight | 224.21 g/mol |

| IUPAC Name | N-(2-hydroxyethyl)-2-(4-nitrophenyl)acetamide |

| Standard InChI | InChI=1S/C10H12N2O4/c13-6-5-11-10(14)7-8-1-3-9(4-2-8)12(15)16/h1-4,13H,5-7H2,(H,11,14) |

| Standard InChI Key | LOSCMMWJDXQNCG-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1CC(=O)NCCO)[N+](=O)[O-] |

| Canonical SMILES | C1=CC(=CC=C1CC(=O)NCCO)[N+](=O)[O-] |

Introduction

Structural and Molecular Characteristics

Molecular Formula and Functional Groups

N-(2-Hydroxyethyl)-2-(4-nitrophenyl)acetamide has the molecular formula CHNO, derived from:

-

A 4-nitrophenyl group (CHNO) providing aromaticity and electron-withdrawing properties.

-

An acetamide backbone (CHCONH-) linked to a 2-hydroxyethyl group (-CHCHOH), introducing hydrophilicity and hydrogen-bonding capacity.

The nitro group at the para position enhances reactivity in electrophilic substitution reactions, while the hydroxyethyl group may influence solubility and intermolecular interactions .

Crystallographic and Conformational Insights

While no crystal structure data exist for N-(2-hydroxyethyl)-2-(4-nitrophenyl)acetamide, analog compounds like N-(4-methoxy-2-nitrophenyl)acetamide exhibit non-planar conformations due to torsional strain. For example, the methoxy group in the latter shows a C–C–O–C torsion angle of 6.1°, while the nitro group deviates by 12.8° from planarity . By extension, the hydroxyethyl group in the target compound likely introduces steric hindrance, resulting in a torsion angle >20° for the acetamide moiety. Intramolecular hydrogen bonding between the hydroxyethyl -OH and acetamide carbonyl may further stabilize the structure, as seen in similar systems .

Synthesis and Preparation

Synthetic Routes

The synthesis of N-(2-hydroxyethyl)-2-(4-nitrophenyl)acetamide can be achieved through two primary pathways:

Pathway 1: Direct Acetylation of 4-Nitroaniline Derivatives

-

Starting Material: 4-Nitroaniline (CHNO).

-

Acetylation: React with chloroacetyl chloride (ClCHCOCl) in acetic acid to form 2-chloro-N-(4-nitrophenyl)acetamide.

-

Nucleophilic Substitution: Replace the chloro group with 2-aminoethanol (HOCHCHNH) under basic conditions (e.g., KCO/DMF) to yield the final product .

Reaction Scheme:

Pathway 2: Coupling Reactions

-

Intermediate Formation: Synthesize 2-(4-nitrophenyl)acetic acid via Friedel-Crafts acylation of nitrobenzene.

-

Activation: Convert the carboxylic acid to an acyl chloride using thionyl chloride (SOCl).

-

Amidation: React with 2-aminoethanol to form the target compound .

Physicochemical Properties

Key Parameters

| Property | Value/Description |

|---|---|

| Molecular Weight | 223.21 g/mol |

| Density | ~1.32 g/cm (estimated) |

| Melting Point | 180–185°C (predicted) |

| Solubility | Soluble in DMSO, DMF; sparingly in HO |

| LogP (Partition Coefficient) | 1.8 (calculated) |

Spectroscopic Data

-

IR Spectroscopy: Expected peaks at:

-

3300 cm (N–H stretch, acetamide),

-

1680 cm (C=O stretch),

-

1520 cm (asymmetric NO stretch).

-

-

NMR:

Comparative Analysis with Structural Analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume